molecular formula C28H25ClF3N7O2 B1684430 Nilotinib CAS No. 923288-90-8

Nilotinib

Número de catálogo B1684430
Número CAS: 923288-90-8
Peso molecular: 584 g/mol
Clave InChI: YCBPQSYLYYBPDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nilotinib, also known as AMN107, is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). It is used to treat Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in adults and children who are newly diagnosed . It is also given to adults and children with Ph+ CML in chronic phase (CP) or accelerated phase (AP) who have taken other medicines (eg, imatinib, tyrosine-kinase inhibitor) but . Nilotinib is an aminopyrimidine-derivative that can be used as a selective inhibitor of tyrosine kinase receptors .


Chemical Reactions Analysis

Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein . It fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations .


Physical And Chemical Properties Analysis

Nilotinib has a molecular formula of C28H22F3N7O and a molecular weight of 529.52 . It is soluble in DMSO at 16 mg/mL .

Aplicaciones Científicas De Investigación

Treatment of Chronic Myelogenous Leukemia (CML)

  • Scientific Field : Oncology
  • Application Summary : Nilotinib, a second-generation tyrosine kinase inhibitor, is used for the treatment of chronic myelogenous leukemia (CML). It inhibits Bcr-Abl tyrosine kinase activity and proliferation of Bcr-Abl-expressing cells .
  • Methods of Application : Nilotinib is administered orally. The dosage and treatment duration depend on the patient’s condition and response to the drug .
  • Results or Outcomes : Nilotinib has demonstrated clinical activity in CML. An exposure–response relationship has been observed for nilotinib, indicating its effectiveness in treating CML .

Synthesis of Novel Nilotinib Analogues

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : In a study, new nilotinib analogues were synthesized and fully characterized. These analogues were evaluated for their antiplatelet activity and functionality towards cancer cell proliferation .
  • Methods of Application : The synthesis involved chemical reactions under controlled conditions. The newly synthesized analogues were then tested using a platelet aggregation assay and other in vitro tests .
  • Results or Outcomes : The analogues inhibited platelet aggregation in a statistically significant manner compared to nilotinib. They also exhibited a strong inhibitory effect on P-selectin and PAC-1 expression when activated by AA .

Industrial Scale Synthesis of Nilotinib

  • Scientific Field : Industrial Pharmacy
  • Application Summary : An industrially scalable, flow-based synthesis for the production of Nilotinib was designed. This was aimed at producing a generic version of the drug after the expiration of the patent held by Novartis .
  • Methods of Application : The synthesis process was designed using chemical reaction modeling software, ChemCAD .
  • Results or Outcomes : The designed process was successful at the 1150 kg production capacity of the active pharmaceutical ingredient of nilotinib per year. Economic analysis demonstrated the fiscal viability of this process .

Therapeutic Drug Monitoring in Oncohematological Patients

  • Scientific Field : Hematology
  • Application Summary : Nilotinib is used for therapeutic drug monitoring in oncohematological patients. It helps in the accurate determination of nilotinib in human plasma for pharmacokinetics studies and for therapeutic drug monitoring (TDM) of nilotinib in routine clinical practice .
  • Methods of Application : A selective and precise high performance liquid chromatography–ultraviolet method is developed for the measurement of nilotinib in plasma from patients with cancer .
  • Results or Outcomes : The method described is sensitive, selective, reproducible, and rapid, and can be used for the accurate determination of nilotinib in human plasma for pharmacokinetics studies and for therapeutic drug monitoring (TDM) of nilotinib in routine clinical practice .

Biological Evaluation of Nilotinib Analogues

  • Scientific Field : Biochemistry
  • Application Summary : Nilotinib analogues are synthesized and evaluated for their antiplatelet activity and functionality towards cancer cell proliferation .
  • Methods of Application : A platelet aggregation assay is performed, and the expression of P-selectin and PAC-1, as well as the effect on the proliferation of healthy endothelial cells, are evaluated .
  • Results or Outcomes : The analogues inhibited platelet aggregation in a statistically significant manner compared to nilotinib, while they exhibited a strong inhibitory effect on P-selectin and PAC-1 expression when activated by AA .

Enhanced Biopharmaceutical Performance of Nilotinib

  • Scientific Field : Biopharmaceutics
  • Application Summary : Nilotinib, being a weakly basic brick dust molecule, exhibits erratic and limited absorption during gastrointestinal transit, attributed to pre-absorptive factors like pH-dependent solubility, poor dissolution kinetics, and post-absorptive factors including P-gp-mediated drug efflux .
  • Methods of Application : The application involves the study of the absorption of Nilotinib during gastrointestinal transit .
  • Results or Outcomes : The study provides insights into the biopharmaceutical performance of Nilotinib .

Therapeutic Drug Monitoring in Oncohematological Patients

  • Scientific Field : Hematology
  • Application Summary : Nilotinib is used for therapeutic drug monitoring in oncohematological patients. It helps in the accurate determination of nilotinib in human plasma for pharmacokinetics studies and for therapeutic drug monitoring (TDM) of nilotinib in routine clinical practice .
  • Methods of Application : A selective and precise high performance liquid chromatography–ultraviolet method is developed for the measurement of nilotinib in plasma from patients with cancer .
  • Results or Outcomes : The method described is sensitive, selective, reproducible, and rapid, and can be used for the accurate determination of nilotinib in human plasma for pharmacokinetics studies and for therapeutic drug monitoring (TDM) of nilotinib in routine clinical practice .

Biological Evaluation of Nilotinib Analogues

  • Scientific Field : Biochemistry
  • Application Summary : Nilotinib analogues are synthesized and evaluated for their antiplatelet activity and functionality towards cancer cell proliferation .
  • Methods of Application : A platelet aggregation assay is performed, and the expression of P-selectin and PAC-1, as well as the effect on the proliferation of healthy endothelial cells, are evaluated .
  • Results or Outcomes : The analogues inhibited platelet aggregation in a statistically significant manner compared to nilotinib, while they exhibited a strong inhibitory effect on P-selectin and PAC-1 expression when activated by AA .

Enhanced Biopharmaceutical Performance of Nilotinib

  • Scientific Field : Biopharmaceutics
  • Application Summary : Nilotinib, being a weakly basic brick dust molecule, exhibits erratic and limited absorption during gastrointestinal transit, attributed to pre-absorptive factors like pH-dependent solubility, poor dissolution kinetics, and post-absorptive factors including P-gp-mediated drug efflux .
  • Methods of Application : The application involves the study of the absorption of Nilotinib during gastrointestinal transit .
  • Results or Outcomes : The study provides insights into the biopharmaceutical performance of Nilotinib .

Safety And Hazards

Nilotinib can cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is also advised to avoid eating, drinking, or smoking when using this product .

Propiedades

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBPQSYLYYBPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClF3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238967
Record name Nilotinib hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nilotinib hydrochloride monohydrate

CAS RN

923288-90-8
Record name Nilotinib hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nilotinib hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NILOTINIB HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 1 L, 4-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, heating/cooling capacity, and an addition funnel was charged in sequence with 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide free base (10 g), methanol (250 mL), and 37% hydrochloric acid (1.85 g) under nitrogen purge. The mixture was heated to 42-50° C. and stirred for an additional 15 minutes. The resulting solution was filtered through a polypropylene pad, while maintaining the batch temperature above 40° C. The clear solution was transferred under nitrogen atmosphere to another 1 L, 4-neck, and round-bottom flask equipped with a mechanical stirrer, a thermometer, and heating/cooling capacity. The batch was stirred and cooled to 30° C. over a period of 30 minutes. Seeds (20 mg) were added at this temperature, and the batch was cooled to 23° C. over a period of 45 minutes. The batch was stirred for an additional 3 hours to obtain a thick white suspension. The suspension was cooled to −10° C. over a period of 1.5 hours and stirred for an additional 30 minutes. Any solid was collected by filtration and rinsed with cold (−10° C.) methanol (20 mL). The solid was dried at 50-55° C./10-20 torr for 8-16 hours to obtain 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide monohydrochloride monohydrate salt (9.8 g) as a white solid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nilotinib
Reactant of Route 2
Reactant of Route 2
Nilotinib
Reactant of Route 3
Reactant of Route 3
Nilotinib
Reactant of Route 4
Reactant of Route 4
Nilotinib
Reactant of Route 5
Reactant of Route 5
Nilotinib
Reactant of Route 6
Reactant of Route 6
Nilotinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.